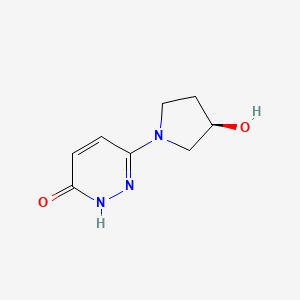

(R)-6-(3-hydroxypyrrolidin-1-yl)pyridazin-3-ol

Overview

Description

(R)-6-(3-hydroxypyrrolidin-1-yl)pyridazin-3-ol, also known as 3-hydroxy-1-pyrrolidine-6-pyridazin-3-ol, is a novel synthetic compound that has been studied for its potential applications in the field of science and medicine. This compound has been found to possess a variety of biological and biochemical activities, including anti-inflammatory, anti-oxidant, anti-tumor, and anti-bacterial effects. In addition, it has also been studied for its potential use in the synthesis of various other compounds.

Scientific Research Applications

Cognitive Disorders Treatment

A novel series of pyridazin-3-one histamine H3 receptor (H3R) antagonists/inverse agonists, including derivatives similar to (R)-6-(3-hydroxypyrrolidin-1-yl)pyridazin-3-ol, was optimized for the potential treatment of attentional and cognitive disorders. These compounds demonstrated high affinity for human and rat H3 receptors, indicating their promise for central nervous system (CNS) applications due to favorable pharmaceutical properties such as water solubility, permeability, lipophilicity, and safety profiles. Specifically, the research identified CEP-26401 (irdabisant) as a potent, selective histamine H3 receptor inverse agonist, exhibiting minimal metabolism across species and ideal pharmacokinetic properties, making it a candidate for preclinical development towards cognitive enhancement and attentional disorder treatment (Hudkins et al., 2011).

Antimicrobial and Larvicidal Activities

Research into various 2-hydroxypyrrolidine/piperidine derivatives, structurally related to (R)-6-(3-hydroxypyrrolidin-1-yl)pyridazin-3-ol, revealed significant antimicrobial activity against multiple MTCC bacterial strains and larvicidal effects. One study highlighted the antibacterial nature of these compounds, particularly against Escherichia coli and Klebsiella pneumoniae, showcasing the potential for these types of molecules in developing new antimicrobial agents. Additionally, certain derivatives demonstrated larvicidal activity against mosquito species, suggesting further applicability in addressing public health concerns related to vector-borne diseases (Suresh et al., 2016).

Hepatitis C Virus (HCV) Treatment

Derivatives of 5-hydroxy-3(2H)-pyridazinones, closely related to the chemical structure of interest, were investigated as inhibitors of the genotype 1 HCV NS5B polymerase. These studies aimed to explore the structure-activity relationship, leading to the identification of compounds with potent antiviral activity. The research efforts in this domain underscore the therapeutic potential of pyridazinone derivatives in developing novel treatments for HCV, highlighting the critical role of specific structural modifications to enhance antiviral efficacy and optimize pharmacokinetic profiles for clinical application (Zhou et al., 2008).

Enzyme Inhibition for Therapeutic Applications

N-phosphonocarbonylpyrrolidine derivatives of guanine, which share a common structural motif with (R)-6-(3-hydroxypyrrolidin-1-yl)pyridazin-3-ol, have been synthesized and evaluated as inhibitors of human purine nucleoside phosphorylase (PNP). These compounds demonstrated potent inhibitory activity, suggesting their utility as therapeutic agents in conditions where modulation of PNP activity is beneficial, such as in metabolic disorders or specific types of cancer. The study provides a foundation for the development of bi-substrate inhibitors that could offer a novel approach to treating diseases associated with purine metabolism (Rejman et al., 2012).

properties

IUPAC Name |

3-[(3R)-3-hydroxypyrrolidin-1-yl]-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c12-6-3-4-11(5-6)7-1-2-8(13)10-9-7/h1-2,6,12H,3-5H2,(H,10,13)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITQPKFMRLOZLID-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C2=NNC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1O)C2=NNC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-6-(3-hydroxypyrrolidin-1-yl)pyridazin-3-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

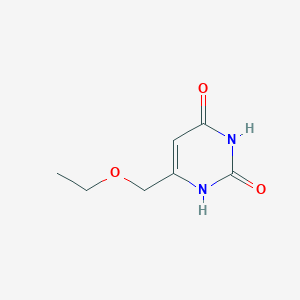

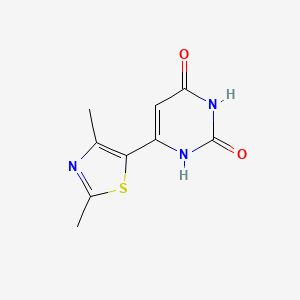

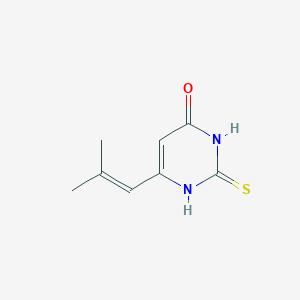

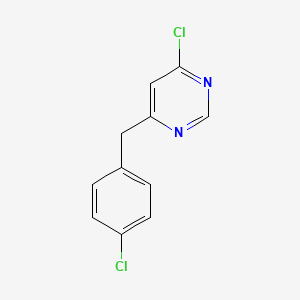

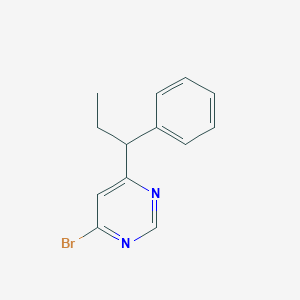

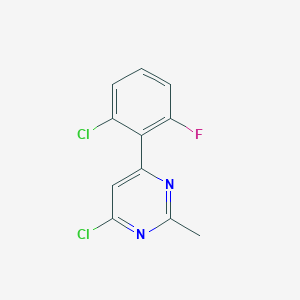

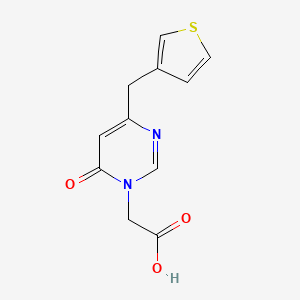

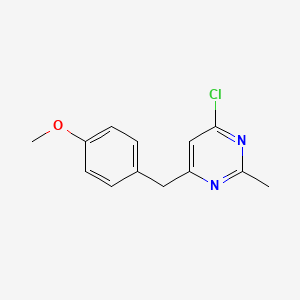

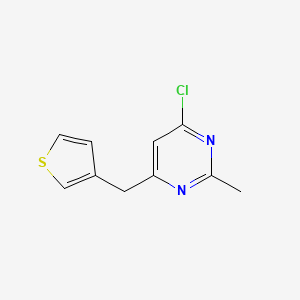

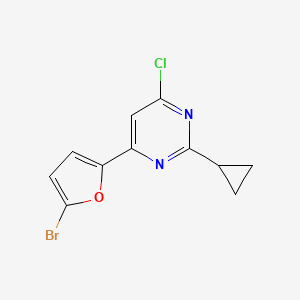

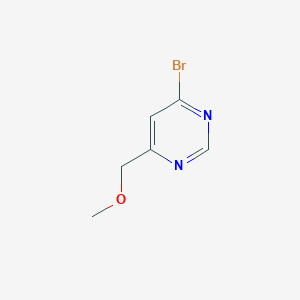

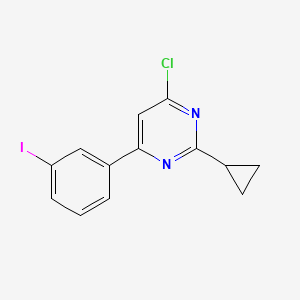

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.